molecular formula C13H6ClF3N4O B2488823 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one CAS No. 478246-12-7

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one

Cat. No.: B2488823
CAS No.: 478246-12-7
M. Wt: 326.66
InChI Key: PEXSUCFEFZPHRG-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one is a complex organic compound that features a benzotriazinone core substituted with a chlorinated and trifluoromethylated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one typically involves multiple steps, starting with the preparation of the pyridine ring and its subsequent functionalization. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the benzotriazinone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridines and benzotriazinones, such as:

Uniqueness

What sets 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O/c14-9-5-7(13(15,16)17)6-18-11(9)21-12(22)8-3-1-2-4-10(8)19-20-21/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXSUCFEFZPHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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